Acetylurethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60212. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

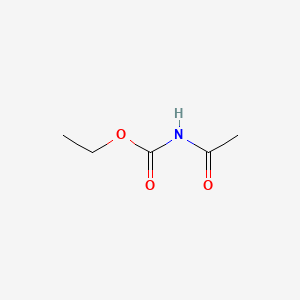

IUPAC Name |

ethyl N-acetylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3-9-5(8)6-4(2)7/h3H2,1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLOFODTUXGHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180635 | |

| Record name | Carbamic acid, acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2597-54-8 | |

| Record name | Carbamic acid, N-acetyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2597-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, acetyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLETHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8F18KW903 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

acetylurethane synthesis methods for laboratory use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methods for the laboratory synthesis of acetylurethane, also known as N-acetyl ethyl carbamate. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the synthetic pathways and workflows.

Introduction

This compound [CH₃C(O)NHC(O)OCH₂CH₃] is the N-acetylated derivative of ethyl carbamate. Its synthesis in a laboratory setting can be approached through several strategic pathways. The most common and practical methods involve the acetylation of a pre-formed carbamate or the reaction of an acetylated precursor with an alcohol. This guide will focus on two primary, accessible, and reliable methods for laboratory-scale synthesis:

-

Direct Acetylation of Ethyl Carbamate: A straightforward approach involving the treatment of commercially available ethyl carbamate with an acetylating agent.

-

Reaction of Acetyl Isocyanate with Ethanol: A method that builds the this compound molecule by reacting an activated acetyl precursor with ethanol.

Each method carries its own set of advantages regarding starting material availability, reaction conditions, and yield.

Method 1: Direct Acetylation of Ethyl Carbamate

This is arguably the most direct and common laboratory method for preparing this compound. It involves the N-acetylation of ethyl carbamate using an acetylating agent, typically acetic anhydride, often in the presence of a base or catalyst.

Signaling Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound via direct acetylation.

Experimental Protocol

A common procedure for the acetylation of amines or amides involves the use of acetic anhydride with pyridine, which acts as both a solvent and a catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl carbamate (1.0 equivalent) in pyridine (2-10 mL per mmol of ethyl carbamate) under an inert atmosphere (e.g., Argon or Nitrogen).[1]

-

Addition of Acetylating Agent: Cool the solution to 0°C using an ice bath. To this stirred solution, add acetic anhydride (1.5-2.0 equivalents) dropwise.[1]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[1]

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol to consume any excess acetic anhydride.[1]

-

Work-up:

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel chromatography.[1][2]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Ethyl Carbamate | [3] |

| Reagents | Acetic Anhydride, Pyridine | [1] |

| Molar Ratio (Ethyl Carbamate:Acetic Anhydride) | 1 : 1.5-2.0 | [1] |

| Reaction Temperature | 0°C to Room Temperature | [1] |

| Reaction Time | Monitored by TLC (typically a few hours) | [1] |

| Typical Yield | High (exact yield depends on scale and purification) | N/A |

Method 2: Synthesis from Acetyl Isocyanate and Ethanol

This method involves the reaction of acetyl isocyanate with ethanol. Acetyl isocyanate is a reactive intermediate that readily undergoes nucleophilic attack by the hydroxyl group of ethanol to form the urethane linkage.

Signaling Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound from acetyl isocyanate.

Experimental Protocol

The reaction between an isocyanate and an alcohol is typically a straightforward addition reaction.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve acetyl isocyanate (1.0 equivalent) in an anhydrous solvent such as toluene.

-

Addition of Alcohol: Add a solution of absolute ethanol (1.0 equivalent) in the same anhydrous solvent to the dropping funnel.

-

Reaction: Cool the isocyanate solution to 0°C. Add the ethanol solution dropwise to the stirred isocyanate solution over a period of 30-60 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹).

-

Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude product.

-

Purification: The resulting this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by vacuum distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Acetyl Isocyanate, Ethanol | [4] |

| Molar Ratio (Acetyl Isocyanate:Ethanol) | 1 : 1 | [4] |

| Reaction Temperature | 0°C to Room Temperature | [4] |

| Reaction Time | 2-3 hours | [4] |

| Typical Yield | Generally high, often quantitative | N/A |

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis and purification.

Conclusion

The synthesis of this compound in a laboratory setting is readily achievable through the two primary methods detailed in this guide. The choice between the direct acetylation of ethyl carbamate and the reaction of acetyl isocyanate with ethanol will depend on factors such as the availability and cost of starting materials, desired purity, and the scale of the synthesis. For most laboratory applications, the direct acetylation of ethyl carbamate offers a convenient and efficient route. Both methods, when performed with care and appropriate analytical monitoring, can provide high yields of the desired product. Researchers and drug development professionals can utilize these protocols as a foundation for their synthetic endeavors involving this compound.

References

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of N-Cyanoacetylurethane

An important clarification on "Acetylurethane": Initial searches for "this compound" yield ambiguous results, with the most comprehensive data pointing towards N-Cyanothis compound. Given the specificity of the available scientific data, this guide will focus on the physicochemical properties of N-Cyanothis compound. For clarity, brief comparative data for urethane (ethyl carbamate) is also provided.

Core Physicochemical Properties of N-Cyanothis compound

N-Cyanothis compound is a versatile organic compound utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its utility is largely dictated by its distinct physicochemical characteristics.

Chemical Identity and Structure

-

IUPAC Name: ethyl N-(2-cyanoacetyl)carbamate[3]

-

Synonyms: Cyanothis compound, Ethyl Cyanoacetylcarbamate, N-Carbethoxy-2-cyanoacetamide[3]

-

Chemical Structure:

Quantitative Physicochemical Data

The key physicochemical parameters of N-Cyanothis compound are summarized in the table below, with comparative values for Urethane (Ethyl Carbamate) where available.

| Property | N-Cyanothis compound | Urethane (Ethyl Carbamate) |

| Melting Point | 167-169 °C[4][5][6] | 48-50 °C[7][8] |

| Boiling Point | 280.35 °C (estimated)[5][6] | 182-184 °C[7][8] |

| Density | 1.197 g/cm³[5][6] | 1.10 g/cm³[8] |

| pKa | 3.46 ± 0.10 (Predicted)[4][5][6] | Not available |

| LogP | 0.56368[6] | Not available |

| Solubility | Soluble in DMSO, Methanol[4][5][6] | Soluble in water, alcohol, ether, chloroform[7] |

Additional Computed Properties for N-Cyanothis compound:

| Property | Value |

| Hydrogen Bond Donor Count | 1[6] |

| Hydrogen Bond Acceptor Count | 4[6] |

| Rotatable Bond Count | 3[6] |

| Exact Mass | 156.05349212 Da[6] |

| Complexity | 203[6] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard laboratory practices.

Synthesis of N-Cyanothis compound

A common laboratory synthesis involves the condensation of cyanoacetic acid and ethyl carbamate.[9]

Procedure:

-

To a solution of 2-cyanoacetic acid (1.0 mol) and ethyl carbamate (1.0 mol) in toluene (500 mL), slowly add phosphorus oxychloride (0.5 mol).

-

Add dimethylformamide (DMF, 5 mL) to the mixture.

-

Heat the reaction mixture to 70°C for 2 hours.

-

After cooling to room temperature, quench the reaction by adding 500 mL of water to decompose the remaining phosphorus oxychloride.

-

The product precipitates as a white solid. Collect the solid by suction filtration.

-

Wash the filtered solid with diethyl ether and dry to yield N-cyanothis compound.

Melting Point Determination (Capillary Method)

Procedure:

-

Ensure the sample of N-cyanothis compound is completely dry and in a powdered form.

-

Load the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[10]

-

Place the capillary tube into a melting point apparatus.[11][12]

-

Heat the sample rapidly to approximately 15°C below the expected melting point (167°C).

-

Reduce the heating rate to 1-2°C per minute to allow for accurate measurement.[7]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[10][13]

Boiling Point Determination (Thiele Tube Method)

As N-cyanothis compound is a solid at room temperature, its boiling point is typically determined from a melt.

Procedure:

-

Place a small amount of the sample into a small test tube (half-full).

-

Insert a capillary tube (sealed end up) into the test tube.

-

Attach the test tube to a thermometer using a rubber band.

-

Place the assembly into a Thiele tube containing mineral oil, ensuring the sample is positioned near the center.[14]

-

Gently heat the side arm of the Thiele tube with a burner, causing the oil to circulate and heat the sample evenly.[14]

-

Continue heating until a steady stream of bubbles emerges from the capillary tube.

-

Remove the heat and allow the apparatus to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[14]

Solubility Determination

Procedure:

-

Measure a precise volume of the solvent (e.g., DMSO or Methanol) into a test tube.

-

Maintain the test tube at a constant temperature.

-

Add a small, weighed amount of N-cyanothis compound to the solvent.

-

Agitate the mixture vigorously until the solid is completely dissolved.

-

Continue adding small, known quantities of the solute until a saturated solution is formed (i.e., a small amount of undissolved solid remains).[15]

-

The total mass of the dissolved solute in the known volume of solvent at that temperature represents its solubility.

pKa Determination

The dissociation constant (pKa) can be determined using potentiometric titration as outlined by OECD Guideline 112.[8][16][17]

Procedure:

-

Prepare a solution of N-cyanothis compound of known concentration in purified water.

-

Titrate the solution with a standard solution of a strong base (e.g., NaOH) of known concentration.

-

Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point of the titration curve.[18]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is determined by measuring the distribution of the compound between n-octanol and water.

Procedure:

-

Prepare a stock solution of N-cyanothis compound in n-octanol.

-

Mix a known volume of this n-octanol solution with a known volume of water in a separatory funnel.

-

Shake the funnel for a predetermined period to allow for partitioning equilibrium to be reached.[4][5]

-

Allow the two phases (n-octanol and water) to separate completely.

-

Carefully collect samples from both the n-octanol and water layers.

-

Determine the concentration of N-cyanothis compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualized Experimental Workflow: Synthesis of N-Cyanothis compound

The following diagram illustrates the synthesis pathway for N-cyanothis compound.

Caption: Synthesis workflow for N-Cyanothis compound.

References

- 1. N-Cyanothis compound [handomchemicals.com]

- 2. chembk.com [chembk.com]

- 3. Synthesis routes of N-Cyanothis compound [benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 9. Buy N-Cyanothis compound | 6629-04-5 [smolecule.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. westlab.com [westlab.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. downloads.regulations.gov [downloads.regulations.gov]

Structural Characterization of Acetylurethane and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylurethane (ethyl N-acetylcarbamate) and its derivatives are of significant interest in medicinal chemistry and materials science. A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships, designing novel therapeutic agents, and engineering advanced materials. While a definitive crystal structure for the parent compound, this compound, is not publicly available, this guide provides a comprehensive overview of the methodologies used for its structural characterization. We will delve into the experimental protocols for determining crystal structures, present available physicochemical and spectroscopic data for this compound and a key derivative, N-cyanothis compound, and use crystallographic data from closely related compounds to illustrate the principles of structural analysis.

Molecular Structures

The fundamental structures of this compound and its derivative, N-cyanothis compound, are depicted below, highlighting their key functional groups. The presence of the acetyl and cyano moieties significantly influences the electronic properties and potential intermolecular interactions of these molecules.

Physicochemical and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for this compound and N-cyanothis compound is presented below. This data is crucial for the initial characterization and identification of these compounds.

| Property | This compound | N-Cyanothis compound | Reference |

| Molecular Formula | C5H9NO3 | C6H8N2O3 | |

| Molecular Weight | 131.13 g/mol | 156.14 g/mol | [1] |

| CAS Number | 2597-54-8 | 6629-04-5 | [1] |

| Melting Point | Not available | 167-169 °C | [2][3] |

| Appearance | - | Pale Yellow Solid | [2] |

| IUPAC Name | ethyl N-acetylcarbamate | ethyl N-(2-cyanoacetyl)carbamate | [1] |

| SMILES | CCOC(=O)NC(=O)C | CCOC(=O)NC(=O)CC#N | [1] |

| InChIKey | CLLOFODTUXGHHT-UHFFFAOYSA-N | HSOGVWWWGVFXGF-UHFFFAOYSA-N | [1] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional atomic arrangement of a molecule is single-crystal X-ray diffraction.[4] The general workflow for such an experiment is outlined below.

Detailed Methodology

-

Synthesis and Purification: The compound of interest must be synthesized and purified to a high degree. Impurities can inhibit crystallization or lead to poor quality crystals.

-

Crystal Growth: Single crystals of suitable size and quality are grown. This is often the most challenging step and can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For example, single crystals of some carbamate derivatives have been obtained by slow crystallization from a N,N-dimethylformamide solution.[5][6]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

X-ray Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[4] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots.[7] The intensities and positions of these spots are recorded by a detector.[4]

-

Data Processing and Reduction: The raw diffraction data is processed to correct for experimental factors and to extract the intensities of the individual reflections.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.

-

Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.

-

Validation and Analysis: The final refined structure is validated to ensure its quality and analyzed to determine geometric parameters such as bond lengths, bond angles, and torsion angles.

Crystallographic Data of Related Carbamate Derivatives

While the crystal structure of this compound is not available, the crystallographic data from related N-acyl carbamates provide valuable insights into the expected structural features. Below are tables summarizing the crystal data for two such compounds.

Table 1: Crystal Data for Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate [5][6]

| Parameter | Value |

| Chemical Formula | C21H22N2O2S |

| Formula Weight | 366.47 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.4534 (11) |

| b (Å) | Not Reported |

| c (Å) | Not Reported |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Not Reported |

| Z | Not Reported |

| Calculated Density (Mg m⁻³) | 1.293 |

Table 2: Crystal Data for Ethyl N-(2-acetyl-3-oxo-1-phenylbutyl)carbamate [8]

| Parameter | Value |

| Chemical Formula | C15H19NO4 |

| Formula Weight | 277.31 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.392 (2) |

| b (Å) | 9.204 (2) |

| c (Å) | 15.841 (6) |

| α (°) | 81.58 (2) |

| β (°) | 81.98 (2) |

| γ (°) | 89.13 (3) |

| Volume (ų) | 770.1 (4) |

| Z | 2 |

| Calculated Density (g cm⁻³) | Not Reported |

Conclusion

This technical guide has outlined the key methodologies and data pertinent to the structural characterization of this compound and its derivatives. While a definitive crystal structure for this compound remains to be determined, the provided data on related compounds and the detailed experimental workflow for X-ray crystallography offer a solid foundation for researchers in the fields of chemistry, biology, and drug development. The pursuit of the crystal structure of this compound is a valuable endeavor that would provide significant insights into its chemical behavior and biological activity.

References

- 1. N-Cyanoacetylethylcarbamate | C6H8N2O3 | CID 23112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. N-CYANOthis compound | 6629-04-5 [chemicalbook.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Ethyl N-(2-acetyl-3-oxo-1-phenylbutyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Acetylurethane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for acetylurethane, also known as ethyl N-acetylcarbamate. This document is intended to serve as a core resource for researchers and professionals involved in drug development and chemical analysis, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction to this compound

This compound (ethyl N-acetylcarbamate) is a carbamate derivative with significance in organic synthesis and as a potential building block in pharmaceutical chemistry. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in various research and development applications. This guide presents a detailed compilation of its spectral data, accompanied by the experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific NMR data for this compound (ethyl N-acetylcarbamate) was not available in the performed searches. The tables are provided as a template for the expected data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorption bands corresponding to its carbamate and acetyl functionalities.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Note: Specific IR data for this compound (ethyl N-acetylcarbamate) was not available in the performed searches. The table is provided as a template for the expected data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which aids in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Note: Specific Mass Spectrometry data for this compound (ethyl N-acetylcarbamate) was not available in the performed searches. The table is provided as a template for the expected data.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following are general methodologies for acquiring NMR, IR, and MS spectra of carbamate compounds.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with appropriate window functions and perform Fourier transformation.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).

-

A larger number of scans is typically required compared to ¹H NMR.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

A typical procedure for acquiring an IR spectrum is:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Record the sample spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

A general protocol for obtaining a mass spectrum is:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

-

Direct Infusion: For pure samples, which can be dissolved in a suitable solvent and infused directly into the ion source.

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): For less volatile or thermally labile compounds.

-

-

Ionization: Ionize the sample using an appropriate technique (e.g., Electron Ionization (EI) for GC-MS, ESI, MALDI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For specific applications, it is recommended to acquire and analyze the data using the protocols outlined, and to compare the results with established spectral databases where available.

biological effects of ethyl carbamate

An In-depth Technical Guide on the Biological Effects of Ethyl Carbamate

Abstract

Ethyl carbamate (EC), also known as urethane, is a naturally occurring compound found in fermented foods and alcoholic beverages. Classified as a Group 2A "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC), its biological effects are of significant interest to researchers, toxicologists, and drug development professionals.[1][2] This technical guide provides a comprehensive overview of the metabolism, mechanisms of toxicity, and carcinogenic effects of ethyl carbamate. It details the key signaling pathways involved, summarizes quantitative toxicological data, and outlines standard experimental protocols for its study.

Introduction to Ethyl Carbamate

Ethyl carbamate (C₃H₇NO₂) is an ester of carbamic acid that can form spontaneously from the reaction of ethanol with urea or other precursors like citrulline and cyanate during fermentation and storage.[3][4] Historically, it was used as an antineoplastic agent and an anesthetic for laboratory animals, but these applications were discontinued upon the discovery of its carcinogenic properties in the 1940s.[1][3] Today, human exposure primarily occurs through the diet, particularly from alcoholic beverages like stone-fruit brandies, whiskey, wine, and beer, as well as fermented foods such as bread and soy sauce.[5][6] Its presence as a process contaminant has led to regulatory monitoring and efforts to mitigate its levels in consumer products.[7][8]

Metabolism and Bioactivation

The are intrinsically linked to its metabolic fate. The majority of absorbed EC is detoxified, while a minor fraction is bioactivated to genotoxic metabolites.

2.1 Major Detoxification Pathway: Hydrolysis Up to 90% of absorbed ethyl carbamate is hydrolyzed by microsomal esterases, primarily in the liver, into ethanol, carbon dioxide, and ammonia.[3][9] This is the main detoxification route, leading to compounds that are readily eliminated from the body.

2.2 Minor Bioactivation Pathway: Oxidation A small but critical fraction of ethyl carbamate is oxidized by cytochrome P450 enzymes, particularly CYP2E1.[10] This bioactivation cascade is considered central to its carcinogenicity. The process involves two key steps:

-

Oxidation to Vinyl Carbamate: CYP2E1 metabolizes ethyl carbamate to vinyl carbamate, a proximate carcinogen that is more potent than the parent compound.[10][11]

-

Epoxidation of Vinyl Carbamate: Vinyl carbamate is further oxidized by CYP2E1 to form vinyl carbamate epoxide.[6][10] This epoxide is a highly reactive electrophile and is considered the ultimate carcinogenic metabolite responsible for DNA damage.

Ethanol can competitively inhibit the metabolism of ethyl carbamate by CYP2E1, which can delay its clearance.[6][10]

Mechanisms of Toxicity and Carcinogenicity

The carcinogenicity of ethyl carbamate is mediated primarily through its genotoxic effects, although other mechanisms like oxidative stress also play a role.

3.1 Genotoxicity and DNA Adduct Formation The ultimate carcinogen, vinyl carbamate epoxide, is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. This reaction forms various DNA adducts, such as 1,N⁶-ethenoadenosine and 3,N⁴-ethenocytosine.[10] These adducts are promutagenic, leading to mispairing during DNA replication and causing G-C base-pair substitutions.[12] If not repaired, these mutations can accumulate in critical genes (e.g., proto-oncogenes and tumor suppressor genes), initiating the process of carcinogenesis. The genotoxicity of ethyl carbamate has been demonstrated in multiple systems, where it induces micronuclei, sister chromatid exchange, and mutations, typically in the presence of metabolic activation.[11][12][13]

3.2 Oxidative Stress Studies have shown that ethyl carbamate exposure can increase the production of reactive oxygen species (ROS), leading to oxidative stress.[14][15] This can damage cellular components, including lipids, proteins, and DNA. The Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, is often inhibited by carbamate compounds, exacerbating oxidative damage and contributing to cytotoxicity and cell death.[14]

Key Signaling Pathways Involved

Transcriptomic and molecular studies have implicated several signaling pathways in the carcinogenic mechanism of ethyl carbamate.

-

p53 Signaling Pathway: As a critical tumor suppressor, the p53 pathway is often activated in response to DNA damage. EC-induced DNA adducts can trigger this pathway, leading to cell cycle arrest or apoptosis. Mutations in the p53 gene can abrogate this response, allowing damaged cells to proliferate.

-

Wnt Signaling Pathway: This pathway is crucial for cell proliferation and differentiation. Aberrant activation of the Wnt pathway has been observed in EC-induced carcinogenesis, potentially through mutations in key pathway components.[16]

-

Nrf2 Signaling Pathway: This pathway is central to the cellular defense against oxidative stress. Inhibition of Nrf2 signaling by ethyl carbamate can impair the cell's ability to neutralize ROS, contributing to cellular damage and promoting carcinogenesis.[14]

Toxicological Profile

5.1 Acute and Chronic Non-Cancer Effects Acute exposure to high levels of ethyl carbamate can cause injury to the liver and kidneys, as well as vomiting, hemorrhages, and coma.[5] Animal studies report that acute exposure can also lead to bone marrow and central nervous system depression.[5] Chronic exposure in animals has been associated with leukopenia (primarily lymphocytopenia), reduced body weight, and ovarian atrophy.[10]

5.2 Carcinogenicity Ethyl carbamate is a multi-site carcinogen in various animal species, including mice, rats, and hamsters, regardless of the route of administration (oral, inhalation, or injection).[1][5][6] The lungs and liver are common targets, with studies consistently showing an increased incidence of lung adenomas and hepatocellular carcinomas.[5][10] Other reported tumor sites include the mammary gland, skin, and forestomach.[6][10]

Table 1: Summary of Carcinogenicity Data in Animal Models

| Species | Route of Administration | Dose Range | Target Organs | Tumor Types | Reference(s) |

| B6C3F₁ Mice | Drinking Water | 0.6 - 600 ppm for 70 weeks | Lung, Liver | Bronchioalveolar adenoma, Hepatocellular carcinoma | [17] |

| B6C3F₁ Mice | Drinking Water | 10 - 90 mg/kg bw/day for 2 years | Lung, Liver, Mammary Gland | Adenomas, Carcinomas, Lymphocytic leukemia | [6][10] |

| Rats | Drinking Water | 0.1 - 12.5 mg/kg bw/day (chronic) | Mammary Gland | Adenomas, Carcinomas | [6] |

| Hamsters | Oral | Not specified | Lung, Forestomach, Skin | Lung tumors, Papillomas, Melanotic tumors | [5] |

Table 2: Summary of Genotoxicity Data

| Assay System | Test Organism | Metabolic Activation | Result | Effect Observed | Reference(s) |

| Ames Test | Salmonella typhimurium TA100 | With S9 Mix | Positive | Base-pair substitutions at G-C pairs | [12] |

| Ames Test | Salmonella typhimurium TA98, TA102 | With S9 Mix | Negative | - | [12] |

| Ames Test | Salmonella typhimurium | Without S9 Mix | Negative | Insufficient metabolic activation | [6] |

| Micronucleus Test | Mouse peripheral blood cells | In vivo | Positive | Increased micronucleated erythrocytes | [10][13] |

| Sister Chromatid Exchange | Mouse | In vivo (injection) | Positive | Dose-dependent increase in SCE | [11] |

| Gene Mutation Assay | Chinese Hamster V-79 cells | With/Without S9 Mix | Negative | No increase in 6-thioguanine resistance | [11] |

Table 3: Regulatory Limits and Dietary Exposure Estimates

| Jurisdiction/Body | Beverage/Food Type | Limit / Level | Reference(s) |

| Canada | Table Wines | 30 µg/L | [3] |

| Canada | Fortified Wines | 100 µg/L | [3] |

| USA (FDA Target) | Whiskey | 125 µg/kg (ppb) | [8] |

| JECFA (BMDL₁₀) | - | 0.3 mg/kg bw/day | [2] |

| JECFA (Mean Intake) | Food (excl. alcohol) | ~15 ng/kg bw/day | [2] |

| Estimated VSD | - | 20 - 80 ng/kg bw/day | [6] |

| Virtually Safe Dose, estimated for a 1 in 1,000,000 lifetime cancer risk. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ethyl carbamate's biological effects. Below are outlines for key experimental protocols.

6.1 Protocol: In Vivo Rodent Carcinogenicity Bioassay

-

Objective: To assess the long-term carcinogenic potential of ethyl carbamate following chronic oral exposure.

-

Test System: Male and female rats (e.g., Fischer 344) and mice (e.g., B6C3F₁), 6-8 weeks old.

-

Administration: Ethyl carbamate is administered in drinking water at multiple dose levels (e.g., 0, 10, 30, 90 mg/kg bw/day) for a period of up to 2 years.[10]

-

Group Size: Minimum of 50 animals per sex per dose group.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and water consumption are recorded weekly for the first 3 months and bi-weekly thereafter.

-

Necropsy: At termination (or if found moribund), all animals undergo a complete gross necropsy.

-

Histopathology: All major organs and any gross lesions are collected, preserved in 10% neutral buffered formalin, processed, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically by a qualified pathologist.

-

Data Analysis: Tumor incidence and multiplicity data are analyzed using appropriate statistical methods (e.g., Fisher's exact test for incidence, trend tests) to determine a dose-response relationship.

References

- 1. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 2. Ethyl carbamate in foods and beverages: a review | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. perennia.ca [perennia.ca]

- 5. epa.gov [epa.gov]

- 6. The carcinogenic potential of ethyl carbamate (urethane): risk assessment at human dietary exposure levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl Carbamate | FDA [fda.gov]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Genotoxicity of ethyl carbamate (urethane) in Salmonella, yeast and human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genotoxicity and cytotoxicity assessment of new ethyl-carbamates with ixodicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Renal Transcriptomics Reveals the Carcinogenic Mechanism of Ethyl Carbamate in Musalais - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studies of Cancer in Experimental Animals - Alcohol Consumption and Ethyl Carbamate - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Urethane Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the multifaceted mechanism of action of urethane (ethyl carbamate). Urethane is a simple ester of carbamic acid with a dual role in biomedical research: it is widely used as a long-acting anesthetic in animal studies while also being a well-established multi-organ carcinogen.[1][2] Understanding its complex molecular interactions is critical for interpreting experimental data from urethane-anesthetized animals and for appreciating its toxicological profile. This guide delves into its anesthetic properties, the metabolic activation leading to genotoxicity, and the key signaling pathways involved.

Anesthetic Mechanism of Action: A Multi-Target Modulator

Urethane's utility as an anesthetic in research stems from its ability to induce a stable, long-lasting surgical plane of anesthesia with minimal depression of cardiovascular and respiratory systems.[1][3] Unlike many anesthetics that have a primary molecular target, urethane exhibits modest, degenerate effects on a wide range of neurotransmitter-gated ion channels.[1][4] This lack of a single predominant target may account for its stable anesthetic profile.[1] Its action is concentration-dependent, involving both potentiation of inhibitory neurotransmission and inhibition of excitatory neurotransmission.[4][5]

Urethane potentiates the function of inhibitory receptors such as neuronal nicotinic acetylcholine (nACh), γ-aminobutyric acid type A (GABA-A), and glycine receptors.[1][5] Conversely, it inhibits the function of excitatory N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors.[1][5]

Caption: Urethane's modulatory effects on key neurotransmitter receptors.

Carcinogenic Mechanism: Metabolic Activation and Genotoxicity

Urethane is classified as a probable human carcinogen and is a potent multi-site carcinogen in various animal models.[2][6] Its carcinogenicity is not due to the parent compound but requires metabolic activation into a DNA-reactive metabolite.[7][8]

Metabolic Activation Pathway

The primary pathway for urethane's bioactivation is mediated by the cytochrome P450 enzyme CYP2E1.[7][8] Urethane is first oxidized to vinyl carbamate, a more potent carcinogen.[8] Vinyl carbamate is subsequently epoxidized, also by CYP2E1, to form vinyl carbamate epoxide (VCE).[7][9] VCE is a highly reactive electrophilic species and is considered the ultimate carcinogenic metabolite of urethane.[8][9]

Caption: Metabolic activation of urethane to its ultimate carcinogen.

DNA Adduct Formation and Genotoxicity

The highly reactive VCE readily alkylates DNA, forming covalent adducts. The primary adduct formed is 7-(2-oxoethyl)deoxyguanosine, resulting from the reaction of VCE with the N7 position of guanine.[9] Other minor adducts, such as etheno-DNA adducts (e.g., 1,N⁶-ethenoadenosine), are also formed.[7][9] These DNA lesions, if not repaired, can lead to mutations during DNA replication, chromosomal aberrations, and ultimately, the initiation of cancer.[9][10]

Caption: Pathway from VCE-mediated DNA damage to cancer initiation.

Pro-inflammatory and Pro-tumorigenic Signaling

Beyond direct genotoxicity, urethane promotes carcinogenesis by inducing chronic inflammation and activating pro-survival signaling pathways.

-

NF-κB Activation: In susceptible mouse strains, urethane treatment leads to lung inflammation and the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key regulator of inflammatory responses.[11] NF-κB activation in airway epithelial cells has been shown to be a critical tumor-promoting event in urethane-induced lung carcinogenesis.[11]

-

ROS Production and ERK Activation: Urethane exposure causes the overproduction of reactive oxygen species (ROS) in macrophages and lung epithelial cells.[12] This oxidative stress, in turn, activates the extracellular signal-regulated kinase (ERK) pathway, a component of the MAPK signaling cascade.[12] Both ROS and sustained ERK activation are known to promote cell proliferation and survival, contributing to tumor formation.[12]

Caption: Pro-tumorigenic signaling pathways activated by urethane.

Quantitative Data Summary

The following tables summarize key quantitative data related to urethane's effects on ion channels and its genotoxicity.

Table 1: Modulatory Effects of Urethane on Neurotransmitter-Gated Ion Channels

| Receptor Target | Effect | EC₅₀ (mM) | Reference |

|---|---|---|---|

| GABA-A | Potentiation | 64 | [5] |

| Glycine | Potentiation | 46 | [5] |

| α4β2 nACh | Potentiation | 34 | [5] |

| NMDA | Inhibition | 114 | [5] |

| AMPA | Inhibition | 70 |[5] |

Table 2: In Vitro Genotoxicity of Urethane

| Cell Line | Assay | Concentration Range | Exposure | Key Findings | Reference |

|---|---|---|---|---|---|

| HepG2 (2D) | Micronucleus | Up to 30 mM | 23 hours | No significant genotoxicity observed. | [13][14] |

| HepG2 (2D) | Micronucleus | 30 - 50 mM | 23 hours | Dose-dependent increase in micronuclei. | [15] |

| HepG2 (3D Spheroids) | Micronucleus | 20 - 50 mM | 23 hours | Significant, dose-dependent increase in micronuclei; more sensitive than 2D culture. | [13][16] |

| MCL-5 (2D) | Micronucleus | Not specified | 23 hours | No statistically significant genotoxicity. | [13][15] |

| Human Lymphocytes | DNA Damage (Comet Assay) | 0.1 - 1.0 mM | Not specified | Concentration-dependent increase in DNA damage. |[17] |

Key Experimental Protocols

This section details the methodologies for key experiments used to elucidate urethane's mechanisms of action.

Protocol: In Vitro Micronucleus Assay for Genotoxicity

This protocol is used to assess chromosomal damage by quantifying the formation of micronuclei in cultured cells.

-

Cell Culture: Human-derived liver cell lines with metabolic competence, such as HepG2, are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C and 5% CO₂.[13] Cells are seeded in multi-well plates to achieve ~50-60% confluency at the time of treatment.

-

Urethane Treatment: A stock solution of urethane in a suitable solvent (e.g., culture medium or saline) is prepared. The culture medium is replaced with fresh medium containing various concentrations of urethane (e.g., 10-50 mM) and a vehicle control.[15]

-

Cytokinesis Block: To allow for the identification of cells that have completed one cell division, Cytochalasin B (final concentration 3-6 µg/mL) is added to the culture medium. This inhibits cytokinesis, resulting in binucleated cells.

-

Incubation and Harvest: Cells are incubated with urethane and Cytochalasin B for a period equivalent to 1.5-2 normal cell cycles (e.g., 23 hours).[13] Following incubation, cells are washed, trypsinized, and harvested via centrifugation.

-

Slide Preparation & Staining: The cell pellet is treated with a hypotonic solution (e.g., KCl) and then fixed (e.g., with methanol:acetic acid). The fixed cells are dropped onto clean microscope slides, air-dried, and stained with a DNA-specific stain like DAPI or Giemsa to visualize the main nuclei and micronuclei.

-

Scoring: Slides are analyzed under a microscope. The frequency of micronuclei in at least 1000 binucleated cells per concentration is scored. A significant increase in the frequency of micronucleated cells compared to the vehicle control indicates genotoxicity.[13]

Caption: Experimental workflow for the in vitro micronucleus assay.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to study the effects of compounds on ion channels expressed in a heterologous system.

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs. They are then treated with collagenase to defolliculate (remove surrounding cell layers) and are stored in a buffered solution (e.g., Barth's solution).

-

Receptor Expression: cRNA encoding the subunits of the ion channel of interest (e.g., GABA-A or NMDA receptors) is microinjected into the cytoplasm of the oocytes.[1] The oocytes are then incubated for 2-7 days to allow for protein expression and insertion into the cell membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a recording solution. Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is clamped at a specific holding potential (e.g., -70 mV).

-

Compound Application: The natural agonist for the receptor (e.g., GABA for GABA-A receptors) is applied to elicit a baseline current response. After washout, the agonist is co-applied with various concentrations of urethane to determine its modulatory effect (potentiation or inhibition) on the agonist-induced current.[1]

-

Data Analysis: The change in current amplitude in the presence of urethane compared to the baseline response is measured. Concentration-response curves are generated to calculate parameters like EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

Caption: Experimental workflow for ion channel analysis in Xenopus oocytes.

References

- 1. The anesthetic mechanism of urethane: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urethane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effects of isoflurane and urethane anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Induction of Lung Tumors in Mice with Urethane. | Semantic Scholar [semanticscholar.org]

- 7. Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Carcinogenesis of Urethane: Simulation versus Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Urethane increases reactive oxygen species and activates extracellular signal-regulated kinase in RAW 264.7 macrophages and A549 lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Detection of urethane-induced genotoxicity in vitro using metabolically competent human 2D and 3D spheroid culture models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Genotoxicity of urethane dimethacrylate, a tooth restoration component - PubMed [pubmed.ncbi.nlm.nih.gov]

The Obscure Genesis of Acetylurethane: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylurethane, known systematically as ethyl N-acetylcarbamate, represents a foundational molecule in the vast landscape of organic chemistry. While its direct historical impact may appear modest compared to its more prominent urethane and polyurethane relatives, a deep dive into its origins reveals the nascent stages of organic synthesis and the logical progression of derivatization chemistry that characterized the 19th century. This technical guide elucidates the historical background of this compound, its likely path of discovery, and the experimental protocols that underpin its synthesis, both historically and in modern contexts.

Historical Context: The Dawn of Synthetic Organic Chemistry

The mid-19th century was a period of fervent discovery in organic chemistry. The vitalism theory, which posited that organic compounds could only be produced by living organisms, was gradually being dismantled. Chemists like Friedrich Wöhler, with his synthesis of urea in 1828, and later Hermann Kolbe, demonstrated that organic molecules could be created from inorganic starting materials. This paradigm shift opened the floodgates for the systematic synthesis and derivatization of organic compounds.

It is within this vibrant chemical landscape that the synthesis of urethane (ethyl carbamate) was first achieved by Charles-Adolphe Wurtz in 1849. Following this, a logical step for chemists of the era was to explore the reactivity of this new compound. The acylation of amines and alcohols was a well-established reaction, and it is highly probable that the synthesis of this compound was not a singular, celebrated discovery but rather a routine derivatization of the newly available urethane.

While a definitive "discoverer" of this compound remains elusive in the historical record, its first synthesis likely occurred shortly after the discovery of urethane itself. The reaction would have been a straightforward application of the prevailing knowledge of acylation, reacting urethane with common acetylating agents of the time, such as acetyl chloride or acetic anhydride.

The First Synthesis: A Hypothetical Reconstruction

Based on the chemical knowledge and available reagents of the mid-19th century, the first synthesis of this compound can be reconstructed as a simple N-acylation of ethyl carbamate.

dot

Caption: Hypothetical 19th-century synthesis of this compound.

Experimental Protocols

Reconstructed 19th-Century Experimental Protocol

This protocol is a hypothetical reconstruction based on the common laboratory practices of the mid-19th century.

Objective: To synthesize this compound by the acylation of urethane.

Materials:

-

Urethane (Ethyl Carbamate)

-

Acetyl Chloride

-

A suitable non-protic solvent (e.g., anhydrous ether)

-

A weak base (e.g., pyridine or an inorganic carbonate) for acid scavenging (optional, but would improve yield)

-

Apparatus for heating and distillation

Procedure:

-

In a flask, dissolve a known quantity of urethane in anhydrous ether.

-

Slowly add an equimolar amount of acetyl chloride to the solution. The reaction is exothermic and may require cooling.

-

If a base is used, it would be added to the urethane solution prior to the acetyl chloride to neutralize the hydrochloric acid byproduct as it forms.

-

After the addition is complete, the reaction mixture would be gently heated under reflux for a period to ensure the reaction goes to completion.

-

Upon cooling, the reaction mixture would be washed with water to remove any unreacted starting materials and the salt byproduct (if a base was used).

-

The ethereal layer would be separated and the ether evaporated to yield the crude this compound.

-

Purification would be achieved by recrystallization from a suitable solvent, such as water or ethanol, or by distillation under reduced pressure.

Modern Experimental Protocol

Modern synthetic methods benefit from a greater understanding of reaction mechanisms and the availability of a wider range of reagents and analytical techniques. The synthesis of N-acyl carbamates, including this compound, is a standard transformation in organic synthesis.

Objective: To synthesize ethyl N-acetylcarbamate with high purity and yield.

Materials:

-

Ethyl Carbamate (Urethane)

-

Acetic Anhydride

-

Pyridine (as a catalyst and base)

-

Dichloromethane (as solvent)

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Apparatus for magnetic stirring and reflux

Procedure:

-

To a solution of ethyl carbamate (1 equivalent) in dichloromethane, add pyridine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure ethyl N-acetylcarbamate.

Quantitative Data

Due to the lack of a specific historical discovery paper, quantitative data from the first synthesis is unavailable. The following table presents typical data that would be expected from a modern synthesis.

| Parameter | Value |

| Reactants | |

| Ethyl Carbamate (Molar Mass) | 89.09 g/mol |

| Acetic Anhydride (Molar Mass) | 102.09 g/mol |

| Product | |

| This compound (Molar Mass) | 131.13 g/mol |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Catalyst/Base | Pyridine |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Yield and Properties | |

| Typical Yield | > 85% |

| Melting Point | 48-50 °C |

| Boiling Point | 195-197 °C |

| Appearance | White crystalline solid |

Logical Workflow of Synthesis and Purification

The general workflow for the synthesis and purification of this compound, applicable to both historical and modern contexts, can be visualized as follows:

dot

Caption: General workflow for this compound synthesis.

Signaling Pathways and Biological Relevance

This compound itself is not widely recognized for its direct involvement in specific signaling pathways or as a major therapeutic agent. However, the carbamate functional group is a crucial component in many biologically active molecules. For instance, carbamate-based compounds are used as cholinesterase inhibitors in the treatment of Alzheimer's disease. The study of simpler carbamates like this compound can provide valuable insights into the chemical properties and reactivity of this important functional group, which can inform the design of more complex drug molecules.

Conclusion

The discovery of this compound, while not a landmark event in the annals of chemistry, is emblematic of the systematic and exploratory nature of 19th-century organic synthesis. Its likely origin as a straightforward derivative of urethane underscores the foundational principles of functional group transformation that continue to be the bedrock of modern drug discovery and development. The experimental protocols, though refined over time, still echo the fundamental chemical logic of its first, albeit unrecorded, synthesis. For contemporary researchers, understanding the historical context and the fundamental chemistry of such core molecules provides a richer perspective on the evolution of the field and the enduring principles of organic synthesis.

In Vivo Effects of Acetylurethane on Model Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urethane (ethyl carbamate), a compound to which humans are exposed through fermented foods and alcoholic beverages, is a well-established multi-organ carcinogen in various animal models. This technical guide provides an in-depth overview of the in vivo effects of urethane, with a focus on its carcinogenic properties in rodents. This document summarizes key quantitative data from toxicity and carcinogenicity studies, details common experimental protocols for inducing tumorigenesis, and elucidates the primary metabolic and signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in toxicology, carcinogenesis research, and drug development.

Introduction

Urethane (ethyl carbamate) is recognized as a potent carcinogen in a variety of model organisms.[1][2] Its ability to induce tumors in multiple organs makes it a valuable tool for studying the mechanisms of carcinogenesis. This guide will focus on the in vivo effects of urethane, providing quantitative data, detailed experimental methodologies, and insights into the molecular pathways it perturbs.

Quantitative Toxicity and Carcinogenicity Data

The toxicity and carcinogenicity of urethane have been extensively evaluated in rodent models. The following tables summarize key findings from both subchronic and long-term studies.

Subchronic Toxicity in F344/N Rats and B6C3F1 Mice (13-Week Study)

Data from a 13-week study conducted by the National Toxicology Program (NTP) where urethane was administered in drinking water is summarized below.[2][3][4]

Table 1: Selected 13-Week Toxicity Endpoints of Urethane in Drinking Water

| Species | Sex | Concentration (ppm) | Key Findings |

| Rat | Male | 3,300 | Decreased body weight gain; increased relative kidney, liver, and lung weights.[3] |

| 10,000 | Increased mortality, decreased body weight gain.[3] | ||

| Female | 3,300 | Increased mortality, decreased body weight gain.[3] | |

| 10,000 | Increased mortality, decreased body weight gain.[3] | ||

| Mouse | Male | 1,100 | Decreased body weight gain.[3] |

| 3,300 | Increased mortality, lymphoid depletion.[3] | ||

| 10,000 | All animals died.[3] | ||

| Female | 1,100 | Decreased body weight gain, cessation of estrous cycling.[3] | |

| 3,300 | Increased mortality, lymphoid depletion, ovarian atrophy.[3] | ||

| 10,000 | All animals died.[3] |

Long-Term Carcinogenicity in B6C3F1 Mice (70-Week Study)

A long-term study evaluated the carcinogenic effects of urethane administered in the drinking water of male B6C3F1 mice for 70 weeks.[5]

Table 2: Tumor Incidence in Male B6C3F1 Mice after 70-Week Oral Administration of Urethane

| Urethane Concentration (ppm) | Lung Tumor Incidence (%) (Alveolar/Bronchiolar Adenoma or Carcinoma) | Liver Tumor Incidence (%) (Hemangioma or Angiosarcoma) |

| 0 (Control) | 10 | 4 |

| 0.6 | 12 | 6 |

| 3 | 18 | 8 |

| 6 | 24 | 14 |

| 60 | 86 | 58 |

| 600 | 100 | 92 |

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of urethane to model organisms.

Urethane-Induced Lung Carcinogenesis in Mice

This protocol is widely used to study lung tumor development.

-

Animal Model: A/J or FVB/N mice are commonly used due to their susceptibility to urethane-induced lung tumorigenesis.[6][7] B6C3F1 mice are also frequently used.[8]

-

Urethane Preparation: Urethane (ethyl carbamate) is dissolved in sterile 0.9% saline to the desired concentration (e.g., 10 mg/mL).

-

Administration:

-

For a single high-dose study, a single intraperitoneal (i.p.) injection of 1 g/kg body weight is administered.

-

For multiple lower-dose studies, weekly i.p. injections of 1 mg per g of body weight are administered for a period of 10 weeks.[9]

-

-

Monitoring: Animals are monitored regularly for signs of toxicity, and body weights are recorded weekly.

-

Tissue Collection and Analysis:

-

Mice are euthanized at a predetermined time point (e.g., 14-40 weeks post-injection).[6][7]

-

Lungs are perfused with phosphate-buffered saline (PBS) and then fixed in 10% neutral buffered formalin.[9]

-

Surface lung tumors are counted, and the lungs are embedded in paraffin for histological analysis.[9]

-

Sections are stained with hematoxylin and eosin (H&E) to identify and classify lung lesions, such as hyperplasia, adenomas, and adenocarcinomas.[10][11]

-

Subchronic Toxicity Study (as per NTP TOX-52)

This protocol outlines a 13-week toxicity study.[3]

-

Animal Models: F344/N rats and B6C3F1 mice, 6 weeks of age.[3]

-

Urethane Administration: Urethane is administered in drinking water at concentrations of 0, 110, 330, 1,100, 3,300, or 10,000 ppm for 13 weeks.[3]

-

Observations:

-

Clinical signs of toxicity are observed twice daily.

-

Body weights and water consumption are recorded weekly.

-

-

Necropsy and Histopathology:

-

At the end of the 13-week period, animals are euthanized.

-

A complete necropsy is performed, and major organs are weighed.

-

Tissues are collected, preserved in 10% neutral buffered formalin, and processed for microscopic examination.

-

-

Clinical Pathology:

-

Blood is collected for hematology and clinical chemistry analysis.

-

Signaling Pathways and Mechanisms of Action

The carcinogenicity of urethane is attributed to its metabolic activation and subsequent interaction with cellular macromolecules, leading to the dysregulation of key signaling pathways.

Metabolic Activation of Urethane

Urethane itself is not the ultimate carcinogen. It requires metabolic activation, a process primarily mediated by cytochrome P450 enzymes, particularly CYP2E1.[12] This activation leads to the formation of reactive metabolites that can bind to DNA and RNA.[13][14][15]

Role of the NF-κB Signaling Pathway in Urethane-Induced Carcinogenesis

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Aberrant activation of this pathway has been implicated in urethane-induced lung carcinogenesis.[11][16] Urethane-induced cellular stress and inflammation can lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes, thereby promoting tumor development.[17][18][19]

Conclusion

Urethane serves as a potent and reliable carcinogen in various model organisms, making it an invaluable tool for cancer research. This guide has provided a comprehensive overview of its in vivo effects, including quantitative toxicity and carcinogenicity data, detailed experimental protocols, and an elucidation of its mechanisms of action involving metabolic activation and the dysregulation of the NF-κB signaling pathway. This information is critical for the design and interpretation of preclinical studies in toxicology and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. ntrl.ntis.gov [ntrl.ntis.gov]

- 3. Abstract for TOX-52 [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Quantitative risk assessment of carcinogenicity of urethane (ethyl carbamate) on the basis of long-term oral administration to B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of Lung Tumors in Mice with Urethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of Lung Tumors in Mice with Urethane | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. Spontaneous and urethan-induced tumor incidence in B6C3F1 versus B6CF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urethane-Induced Lung Carcinogenesis Model [bio-protocol.org]

- 10. Dosimetry for lung tumorigenesis induced by urethane, 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and benzo[a]pyrene (B[a]P) in A/JJmsSlc mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. academic.oup.com [academic.oup.com]

- 13. The metabolism of urethane and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Some aspects of the metabolism of urethane and N-hydroxyurethane in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reaction of urethane with nucleic acids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Epithelial NF-κB activation promotes urethane-induced lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB - Wikipedia [en.wikipedia.org]

- 18. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-kB pathway overview | Abcam [abcam.com]

The Ambiguous Identity of Acetylurethane and Its Interplay with Cellular Signaling: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The "Acetylurethane" Enigma

The term "this compound" does not correspond to a commonly recognized chemical entity in contemporary scientific literature. It is plausible that this term is an archaic or less common synonym for related, well-documented compounds. This guide, therefore, focuses on two such compounds that are structurally and functionally relevant to the user's query: N-Cyanothis compound and Urethane (Ethyl Carbamate) . We will explore their distinct interactions with cellular pathways, providing a comprehensive overview for researchers in drug discovery and toxicology.

Part 1: N-Cyanothis compound: A Precursor for Targeted Inhibitors

N-Cyanothis compound serves as a versatile chemical intermediate in the synthesis of targeted inhibitors for several key proteins implicated in neurological disorders and other diseases. Its derivatives have shown promise in modulating specific cellular signaling pathways.

Targeting the PICK1-GluA2 Pathway in Neurological Disorders

Protein Interacting with C Kinase 1 (PICK1) is a critical scaffolding protein involved in the trafficking of AMPA receptors, particularly the GluA2 subunit. The interaction between PICK1 and GluA2 is a key mechanism in synaptic plasticity, and its dysregulation has been linked to conditions such as neuropathic pain, excitotoxicity, and addiction. N-Cyanothis compound is a foundational molecule for the development of small-molecule inhibitors that disrupt the PICK1 PDZ domain, thereby modulating AMPA receptor internalization and recycling.

The development of inhibitors targeting the PICK1 PDZ domain has yielded compounds with varying potencies. Below is a summary of representative inhibitors, some of which are derived from synthetic pathways involving N-Cyanothis compound.

| Inhibitor ID | Type | Target | Affinity (Ki/IC50) | Reference |

| FSC231 | Small Molecule | PICK1 PDZ Domain | ~10.1 µM (Ki) | [1] |

| Tat-P4-(C5)2 | Bivalent Peptide | PICK1 PDZ Domain | ~1.7 nM | [2] |

This protocol outlines the co-immunoprecipitation (Co-IP) procedure to verify the interaction between PICK1 and the GluA2 subunit of the AMPA receptor in cultured neurons.

Materials:

-

Cultured hippocampal or cortical neurons

-